N-[2-(4-fluorophenyl)ethyl]-4-[1-(2-methoxyacetyl)piperidin-4-yl]oxybenzamide -

N-[2-(4-fluorophenyl)ethyl]-4-[1-(2-methoxyacetyl)piperidin-4-yl]oxybenzamide

Catalog Number: EVT-5327022
CAS Number:
Molecular Formula: C23H27FN2O4
Molecular Weight: 414.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Compound Description: This benzamide derivative is a potent inhibitor of human class I histone deacetylase (HDAC) isoforms. [] In vitro, it demonstrated significant inhibitory activity against human myelodysplastic syndrome (SKM-1) cell lines. [] The compound effectively increased intracellular acetyl-histone H3 and P21 levels, leading to G1 cell cycle arrest and apoptosis. [] Oral administration in SKM-1 xenograft models exhibited promising in vivo antitumor activity, particularly in mouse models with intact immune systems. [] (S)-N-(2-Amino-4-fluorophenyl)-4-(1-(3-(4-((dimethylamino)methyl)phenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide also showed a favorable pharmacokinetic profile in mice and rats, minimal metabolic differences across five species, and low inhibition of the human ether-a-go-go (hERG) channel. []

Relevance: This compound, like N-[2-(4-fluorophenyl)ethyl]-4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzamide, belongs to the benzamide class of compounds. Both molecules share the core benzamide structure and exhibit a substituted phenyl ring linked to the amide nitrogen. Additionally, both compounds demonstrate biological activity, highlighting the potential of the benzamide scaffold for medicinal chemistry applications.

3-(4-fluorophenyl)-5-isopropyl-4-(pyridin-4-yl)isoxazole

Compound Description: This compound serves as a starting point for the development of isoform-selective and specific ATP-competitive protein kinase inhibitors, particularly targeting casein kinase (CK)1δ. [] To enhance inhibitor affinity and selectivity, the molecule was modified with chiral iminosugar scaffolds at the C5 position of the isoxazole ring. []

Relevance: While not directly structurally analogous to N-[2-(4-fluorophenyl)ethyl]-4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzamide, this compound highlights the importance of the 4-fluorophenyl moiety present in both molecules. This shared structural element suggests a potential role of the 4-fluorophenyl group in interacting with specific protein targets. [] (https://www.semanticscholar.org/paper/af201c4f16fa23694f34d915c3246562a3efcb09)

N-(2-(1-(3-fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]decan-8-yl)ethyl)-2-naphthamide

Compound Description: This compound is a potent and selective inhibitor of phospholipase D2 (PLD2). [] With an IC50 of 20 nM, it exhibits 75-fold selectivity over PLD1 and demonstrates an acceptable pharmacokinetic profile. [] The development of isoform-specific PLD inhibitors like this compound offers a novel approach to cancer treatment due to the role of PLD in cancer cell apoptosis, invasion, and metastasis. []

Relevance: Although structurally distinct from N-[2-(4-fluorophenyl)ethyl]-4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzamide, this compound emphasizes the potential of halogenated N-substituted benzamides as a class for developing selective enzyme inhibitors. The presence of a 3-fluorophenyl group in this compound and the 4-fluorophenyl group in N-[2-(4-fluorophenyl)ethyl]-4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzamide suggests that halogenated phenyl rings may contribute to enhancing target specificity or binding affinity. [] (https://www.semanticscholar.org/paper/3e47c4bc714a1b1b0bf60fa9e37f4c32736dbc9c)

4-amino-5-chloro-N[2-(diethylamino)ethyl]-2-[(butan-2-on-3-yl)oxy]benzamide hydrochloride (Metoclopramide)

Compound Description: Metoclopramide is a benzamide derivative commonly used as a medication for gastrointestinal disorders. [, ] It exhibits prokinetic activity by stimulating gastrointestinal motility. [, ] Metoclopramide's mechanism involves blocking dopamine D2 receptors and enhancing the release of acetylcholine in the gastrointestinal tract. []

Relevance: This compound shares the benzamide core structure with N-[2-(4-fluorophenyl)ethyl]-4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzamide. The presence of the chlorine and amino substituents on the benzamide ring in metoclopramide highlights the versatility of this scaffold and the potential for substitutions to affect biological activity. [, ] (https://www.semanticscholar.org/paper/0d67d502fe2a7b9be5736615aba1407ebc83e31a, https://www.semanticscholar.org/paper/c510e66a4248ea7e69e572e112fe7d2df6d6ecb9)

N-[2-(1'-piperidinyl)ethyl]benzamides

Compound Description: This class of compounds has been investigated for their potential as P2X7 receptor inhibitors. [] P2X7 receptors are involved in various physiological and pathological processes, including inflammation and pain. []

Relevance: N-[2-(4-fluorophenyl)ethyl]-4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzamide falls under the broader category of N-substituted benzamides, sharing structural features with this compound class. Both the target compound and N-[2-(1'-piperidinyl)ethyl]benzamides contain a piperidine ring linked to the amide nitrogen, emphasizing this structural motif's relevance in medicinal chemistry. [] (https://www.semanticscholar.org/paper/e79a4c5c9baf5f9e9eb15f031e411294bfe0d244)

N-[2-(1'-piperidinyl)ethyl]-3-iodo-4-methoxybenzamide (P-MBA)

Compound Description: This radioiodinated benzamide serves as a potential diagnostic agent for breast cancer. [] It accumulates in breast tumors due to its preferential binding to sigma receptors, which are overexpressed on breast cancer cells. [] Preliminary clinical studies have demonstrated the feasibility of using this compound for scintigraphic imaging of breast tumors. []

Relevance: N-[2-(4-fluorophenyl)ethyl]-4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzamide and N-[2-(1'-piperidinyl)ethyl]-3-iodo-4-methoxybenzamide both belong to the N-substituted benzamide family and possess a piperidinyl group linked to the amide nitrogen. This similarity highlights the potential for using benzamides as scaffolds for developing imaging agents that target specific receptors or proteins. [] (https://www.semanticscholar.org/paper/6e8f20896b9ee9dd7933100032af9ecda8874a4a)

N-【1-{5-bromo-2-[(4-chlorobenzyl)oxy]benzyl}piperidin-4-yl】-N-ethylbenzamide

Compound Description: This novel non-peptide compound functions as a CCR5 antagonist. [] CCR5 is a chemokine receptor that plays a crucial role in HIV infection. [] Antagonists of CCR5, like this compound, are being investigated for their potential as anti-HIV agents. []

N-[2-(1-piperidinyl)ethyl]benzamides

Compound Description: These benzamide derivatives were synthesized from β-piperidinoalanine and investigated for their pharmacological properties. []

Relevance: These compounds share a common structural motif with N-[2-(4-fluorophenyl)ethyl]-4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzamide. Both have a piperidinyl group attached to the amide nitrogen through an ethyl linker, highlighting the importance of this structural feature in various benzamide derivatives. [] (https://www.semanticscholar.org/paper/f547f2b4672a92d42a24291fcb2ff1f55af4854c)

N-[2-(1'-piperidinyl)ethyl]-3-[125I]iodo-4-methoxybenzamide ([125I]PIMBA)

Compound Description: This radioiodinated benzamide is a sigma receptor-binding ligand with potential applications in both diagnostic imaging and therapeutic treatment of human prostate tumors. [] It exhibits high affinity for sigma receptors, leading to its accumulation in prostate tumor cells. [] Preclinical studies in nude mice bearing human prostate xenografts have demonstrated its ability to effectively image prostate tumors. [] Furthermore, the non-radioactive form, PIMBA, demonstrated a dose-dependent inhibition of cell colony formation in human prostate cells, suggesting its potential as a therapeutic agent. []

Relevance: [125I]PIMBA and N-[2-(4-fluorophenyl)ethyl]-4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzamide both belong to the N-substituted benzamide class of compounds and possess a piperidinyl group linked to the amide nitrogen. The presence of a halogenated phenyl ring in [125I]PIMBA, with an iodine atom, and a fluorophenyl group in N-[2-(4-fluorophenyl)ethyl]-4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzamide, further emphasizes the significance of halogen substitutions in modulating the biological activities of benzamides. [] (https://www.semanticscholar.org/paper/1eb8d7d7d341f7a950f78724ff1cb5ccdde9c0c7)

N-[N-[N-(p-amidinobenzoyl)-β-alanyl]-L-α-aspartyl]-3-phenyl-L-alanine

Compound Description: This compound is a potent and selective fibrinogen receptor antagonist, exhibiting an IC50 of 0.06 μM in human platelet-rich plasma against ADP-induced aggregation. [] It displays high selectivity for the platelet receptor GP IIb-IIIa over the related vitronectin receptor αvβ3. [] This selectivity makes it a potential candidate for developing intravenous platelet inhibitors. []

Relevance: Although structurally distinct from N-[2-(4-fluorophenyl)ethyl]-4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzamide, this compound represents a successful example of designing peptide-based inhibitors inspired by the initial lead compound, the tetrapeptide H-Arg-Gly-Asp-Ser-OH (RGDS). This example illustrates the concept of using small molecules to mimic the function of larger peptides, potentially leading to improved pharmacological properties. [] (https://www.semanticscholar.org/paper/2c14ed926101f2341265828765626e970a2f9729)

[[1-[N-(p-amidinobenzoyl)-L-tyrosyl]-4-piperidinyl]oxy]acetic acid

Compound Description: This compound, also a fibrinogen receptor antagonist, exhibits potent platelet aggregation inhibitory activity with an IC50 of 0.03 μM in human platelet-rich plasma against ADP-induced aggregation. [] It demonstrates high selectivity for the platelet receptor GP IIb-IIIa over the vitronectin receptor αvβ3. [] Its pharmacokinetic profile in dogs suggests its suitability for development as an intravenous platelet inhibitor. []

Relevance: While structurally distinct from N-[2-(4-fluorophenyl)ethyl]-4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzamide, this compound, similar to the previous one, showcases a successful outcome of designing non-peptide fibrinogen receptor antagonists derived from the lead peptide RGDS. This example reinforces the strategy of utilizing small molecules to replicate the biological activity of larger peptides for potential therapeutic benefits. [] (https://www.semanticscholar.org/paper/2c14ed926101f2341265828765626e970a2f9729)

3-chloro-N-{(1S)-2-[(N,N-dimethylglycyl)amino]-1-[(4-{8-[(1S)-1-hydroxyethyl]imidazo[1,2-a]pyridin-2-yl}phenyl)methyl]ethyl}-4-[(1-methylethyl)oxy]benzamide (GSK923295)

Compound Description: This compound is the first potent and selective inhibitor of centromere-associated protein E (CENP-E). [] It exhibits broad antitumor activity in vivo and is currently undergoing human clinical trials. [] The development of GSK923295 involved significant optimization of the synthetic route to achieve a scalable, robust, and cost-effective process. []

Relevance: While structurally distinct from N-[2-(4-fluorophenyl)ethyl]-4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzamide, this compound emphasizes the effectiveness of medicinal chemistry efforts in designing and synthesizing novel, highly specific inhibitors for challenging protein targets. Both compounds demonstrate the importance of precise molecular design and synthetic optimization in drug discovery. [, ] (https://www.semanticscholar.org/paper/63ef5f56585b1dda5f9d989b85a5d5cfb1a2170b, https://www.semanticscholar.org/paper/d7f1cc715c78e7ea69ee6703cf3b7432752b13d0)

N-(3-{[2-(4-amino-1,2,5-oxadiazol-3-yl)-1-ethyl-1H-imidazo[4,5-c]pyridin-6-yl]oxy}phenyl)-4-{[2-(4-morpholinyl)ethyl]-oxy}benzamide (GSK269962A)

Compound Description: This aminofurazan-based compound is a potent inhibitor of Rho kinase (ROCK) with an IC50 of 1.6 nM for recombinant human ROCK1. [] It exhibits over 30-fold selectivity against a panel of serine/threonine kinases. [] GSK269962A blocks the production of inflammatory cytokines, induces vasorelaxation in rat aorta, and lowers systemic blood pressure in spontaneously hypertensive rats. [] These findings suggest its potential as a therapeutic agent for cardiovascular diseases. []

Relevance: Although GSK269962A is structurally different from N-[2-(4-fluorophenyl)ethyl]-4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzamide, both compounds highlight the importance of developing potent and selective inhibitors for specific enzymes involved in disease pathways. GSK269962A showcases the success of targeting ROCK for potential treatment of cardiovascular diseases, demonstrating the potential of kinase inhibitors for therapeutic applications. [] (https://www.semanticscholar.org/paper/aaa4784a9b9402a76cf156bd4e32d9f890162c46)

4-(7-{[(3S)-3-amino-1-pyrrolidinyl]carbonyl}-1-ethyl-1H-imidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-amine (SB-772077-B)

Compound Description: This aminofurazan-based compound is a potent inhibitor of Rho kinase (ROCK) with an IC50 of 5.6 nM for recombinant human ROCK1. [] Like GSK269962A, it blocks inflammatory cytokine production, induces vasorelaxation, and lowers blood pressure in both spontaneously hypertensive and DOCA salt-induced hypertensive rats. [] SB-772077-B represents a novel class of ROCK inhibitors with potential therapeutic applications in cardiovascular diseases. []

Relevance: Although SB-772077-B and N-[2-(4-fluorophenyl)ethyl]-4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzamide share no direct structural similarity, both compounds demonstrate the significance of developing targeted inhibitors for enzymes involved in disease pathways. SB-772077-B emphasizes the success of targeting ROCK for potential treatment of cardiovascular diseases, further supporting the potential of kinase inhibitors in therapeutic development. [] (https://www.semanticscholar.org/paper/aaa4784a9b9402a76cf156bd4e32d9f890162c46)

3-Nitro-N-(4-phenoxyphenyl)benzamide (ICA-105574)

Compound Description: This compound acts as a potent and efficacious activator of the human ether-à-go-go-related gene (hERG) potassium channel. [] It enhances hERG channel activity by removing channel inactivation, shifting the voltage-dependence of inactivation by over 180 mV. [] In isolated guinea pig ventricular myocytes, ICA-105574 shortens action potential duration, an effect that can be blocked by the hERG channel blocker E-4031. [] This compound provides a useful tool for investigating hERG channel inactivation mechanisms and their role in cardiac function and other cellular processes. []

Relevance: Although structurally distinct from N-[2-(4-fluorophenyl)ethyl]-4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzamide, ICA-105574 shares the benzamide core structure. This shared feature highlights the versatility of the benzamide scaffold for developing both inhibitors and activators of ion channels, expanding the potential applications of benzamide derivatives in medicinal chemistry. [] (https://www.semanticscholar.org/paper/cc525d89570ec401b31d080581e772af635324bb)

Properties

Product Name

N-[2-(4-fluorophenyl)ethyl]-4-[1-(2-methoxyacetyl)piperidin-4-yl]oxybenzamide

IUPAC Name

N-[2-(4-fluorophenyl)ethyl]-4-[1-(2-methoxyacetyl)piperidin-4-yl]oxybenzamide

Molecular Formula

C23H27FN2O4

Molecular Weight

414.5 g/mol

InChI

InChI=1S/C23H27FN2O4/c1-29-16-22(27)26-14-11-21(12-15-26)30-20-8-4-18(5-9-20)23(28)25-13-10-17-2-6-19(24)7-3-17/h2-9,21H,10-16H2,1H3,(H,25,28)

InChI Key

ZZINVHJLJNELHJ-UHFFFAOYSA-N

SMILES

COCC(=O)N1CCC(CC1)OC2=CC=C(C=C2)C(=O)NCCC3=CC=C(C=C3)F

Canonical SMILES

COCC(=O)N1CCC(CC1)OC2=CC=C(C=C2)C(=O)NCCC3=CC=C(C=C3)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.